(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide
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Description
(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18F2N2OS and its molecular weight is 372.43. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity of Benzothiazole Derivatives
Benzothiazole derivatives, including compounds related to (Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide, have been explored for their potential antitumor activity. A study synthesized a variety of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro against multiple human tumor cell lines. Compounds exhibited considerable anticancer activity against some cancer cell lines, highlighting the benzothiazole structure's significance in pharmacophore design for anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Biological Activities of Benzothiazole Acetamide Derivatives
Another research focus is the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology, followed by evaluation for antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds demonstrated significant urease inhibition activity, surpassing the standard used in the study. Molecular docking studies further supported these findings, suggesting that such derivatives could be potent urease inhibitors (Gull et al., 2016).
Complexing Properties and Membrane Processes Applications
The exploration of benzothiazole derivatives extends into their complexing properties. Alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, obtained through the condensation of dimethyl and diethyl acetylenedicarboxylate with thioacetamides, showcase potential for use in membrane processes as sodium cation carriers. This application points towards the versatility of benzothiazole derivatives in various scientific research applications, including materials science (Kosterina et al., 2004).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and photovoltaic efficiency, showcasing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study indicates these compounds' suitability based on good light harvesting efficiency and free energy of electron injection. Such findings highlight the broad applicability of benzothiazole derivatives in renewable energy research (Mary et al., 2020).
Properties
IUPAC Name |
N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-4-7-24-19-16(22)10-15(21)11-17(19)26-20(24)23-18(25)9-14-8-12(2)5-6-13(14)3/h4-6,8,10-11H,1,7,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIYVXXUFMLYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.